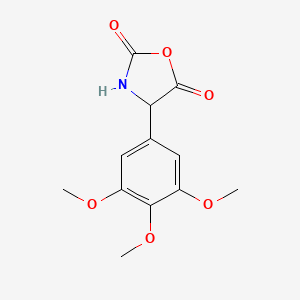

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione is an organic compound that features a 3,4,5-trimethoxyphenyl group attached to an oxazolidine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine-2,5-dione ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

Reduction: Reduction reactions can convert the oxazolidine-2,5-dione ring to oxazolidine-2,5-diol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives, while reduction can produce oxazolidine-2,5-diol.

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout and anti-cancer properties.

Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.

Uniqueness

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione is unique due to its oxazolidine-2,5-dione ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trimethoxyphenyl-containing compounds and contributes to its potential as a versatile pharmacophore .

Biological Activity

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with various reagents to form the oxazolidine structure. The compound has been synthesized and characterized using techniques such as NMR spectroscopy and elemental analysis.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of compounds related to this compound. A notable study evaluated the cytotoxicity of several trimethoxyphenyl derivatives against hepatocellular carcinoma (HepG2) cells. The most potent derivative exhibited an IC50 value of 1.38 μM , indicating strong anticancer activity compared to standard treatments like podophyllotoxin .

The mechanisms underlying this cytotoxicity involve:

- Inhibition of β-tubulin polymerization : This leads to disruption of the mitotic spindle during cell division.

- Induction of apoptosis : Flow cytometry analysis indicated that treated cells showed increased Annexin-V positivity, signifying early apoptosis. The compound caused cell cycle arrest at the G2/M phase and altered levels of key apoptotic proteins such as p53 and Bcl-2 .

Mechanistic Studies

The apoptotic pathway activated by this compound was further elucidated through molecular docking studies. The compound was found to interact with the active site of tubulin via multiple hydrogen bonds. This interaction correlates with its ability to inhibit tubulin polymerization effectively .

Case Studies

- Cytotoxicity in HepG2 Cells : A study demonstrated that treatment with this compound led to a significant increase in p53 levels (8.91-fold) and Bax levels (4.50-fold), while Bcl-2 levels decreased (5.58-fold). This shift in protein expression supports the intrinsic pathway of apoptosis induced by the compound .

- Molecular Docking Analysis : The docking score for the compound was reported at −14.67 kcal/mol , indicating strong binding affinity to tubulin. This supports its role as a potential antitumor agent by disrupting normal microtubule dynamics .

Data Summary

| Compound | IC50 (μM) | Apoptotic Mechanism | Tubulin Interaction |

|---|---|---|---|

| This compound | 1.38 | Increased p53 and Bax; Decreased Bcl-2 | Inhibits polymerization |

Properties

Molecular Formula |

C12H13NO6 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C12H13NO6/c1-16-7-4-6(5-8(17-2)10(7)18-3)9-11(14)19-12(15)13-9/h4-5,9H,1-3H3,(H,13,15) |

InChI Key |

IMHBUFYOTXLOJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.